![molecular formula C19H17N7O3 B2918188 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide CAS No. 1207024-43-8](/img/structure/B2918188.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide
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Description
Synthesis Analysis
The synthesis of this compound likely involves multiple steps, including cyclization reactions, condensations, and functional group modifications. Researchers may employ various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
- Application : 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide acts as a reversible inhibitor specifically targeting the EGFR C797S mutant. It shows promise in overcoming drug resistance in certain cancers .
- Application : This compound inhibits kinases, potentially affecting cell growth, proliferation, and signaling pathways. Further studies are needed to explore specific kinase targets .
- Application : Researchers investigate its effects on cancer cell lines, tumor growth, and apoptosis. Preclinical studies may reveal its therapeutic potential .
- Application : Researchers study its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, they explore its interactions with cellular targets and potential side effects .
- Application : Researchers use this compound to probe specific biochemical pathways, such as protein phosphorylation, gene expression, or enzyme activity. It provides insights into cellular processes .
- Application : Medicinal chemists explore modifications to enhance its potency, selectivity, and safety. Rational drug design based on this scaffold could lead to innovative therapies .
EGFR C797S Mutant Inhibition
Kinase Inhibition
Anticancer Research
Pharmacokinetics and Pharmacodynamics
Biochemical Studies
Drug Development and Optimization
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-12-22-23-16-6-5-15(24-26(12)16)13-3-2-4-14(11-13)20-17(27)7-9-25-10-8-18(28)21-19(25)29/h2-6,8,10-11H,7,9H2,1H3,(H,20,27)(H,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHIADIJJTMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide |
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